5-(Chloromethyl)-2-methylquinoline
Description
Properties
CAS No. |
2089311-48-6 |
|---|---|
Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7H2,1H3 |
InChI Key |
ZQDPIZNMFMFSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Chloromethylation via Sulfuryl Chloride
- Procedure: The reaction of 2-methylquinoline derivatives with sulfuryl chloride at temperatures from -10 to 40 °C (preferably around 0 °C) introduces the chloromethyl group at the desired position.
- Reaction Time: Typically between 12 to 72 hours.
- Isolation: The product is isolated by filtration, crystallization, distillation, or chromatography.
- Notes: Suitable bases such as alkali metal hydroxides or amines may be used to facilitate the reaction.
This method is supported by analogous processes in related heterocyclic compounds, where sulfuryl chloride effectively chlorinates methyl groups adjacent to heteroatoms.
Chlorination Using Phosphoryl Chloride (POCl3)
- Application: Phosphoryl chloride is used for chlorination of quinoline derivatives, particularly at the 4-position but adaptable for chloromethylation at other positions.
- Reaction Conditions: Refluxing in toluene with a base such as DIPEA (N,N-diisopropylethylamine) for several hours.
- Outcome: High yields of chlorinated quinoline intermediates are obtained, which can be further functionalized.
Alkylation and Subsequent Chloromethylation
- Stepwise Approach: Starting from 2-methylquinoline, alkylation at the 5-position followed by chlorination of the methyl group to chloromethyl can be performed.
- Catalysts: Zinc chloride in DMF has been used successfully for related quinoline alkylations.
- Yields: Reported yields for similar 2-substituted quinolines range from 74% to 98% depending on conditions.
Detailed Research Outcomes and Data
Experimental Example (Adapted from Related Quinoline Synthesis)
- Starting Material: 2-methylquinoline derivative.
- Step 1: Dissolve 2-methylquinoline in anhydrous solvent (e.g., DMF).
- Step 2: Add zinc chloride catalyst and reflux for 30-60 minutes.
- Step 3: Introduce chlorinating agent (e.g., sulfuryl chloride or POCl3) slowly at controlled temperature (0 °C to reflux).
- Step 4: Stir for required time (12-72 hours for sulfuryl chloride; 4 hours for POCl3).
- Step 5: Quench reaction, extract product, and purify by crystallization or chromatography.
- Outcome: Obtain 5-(Chloromethyl)-2-methylquinoline as a solid with high purity.
Notes on Purity and Characterization
- Purity levels of chloromethylquinoline derivatives prepared by these methods typically exceed 95%, with single impurity levels below 0.1%.
- Characterization is commonly done by NMR, mass spectrometry, and melting point determination.
- The chloromethyl group is reactive and requires handling under anhydrous and inert conditions to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various quinoline derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylquinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Chloromethyl)-2-methylquinoline with structurally related quinoline derivatives, focusing on substituents, properties, and applications:
Structural and Functional Insights
Reactivity: The chloromethyl group in 5-(Chloromethyl)-2-methylquinoline facilitates nucleophilic substitution reactions, enabling covalent bonding with polymers or biomolecules . In contrast, 5-Chloro-8-hydroxyquinoline’s hydroxyl group promotes metal chelation, useful in antimicrobial formulations . 2-Chloro-3-(chloromethyl)quinoline’s dual chloro groups increase electrophilicity, favoring cross-coupling reactions .
Applications: Pharmaceuticals: Derivatives like 5-Bromo-8-methoxy-2-methylquinoline are prioritized in drug discovery due to enhanced metabolic stability from methoxy and bromo groups . Materials Science: Chloromethyl-substituted quinolines (e.g., 5-(Chloromethyl)-2-methylquinoline) are crosslinking agents in polymer matrices, as demonstrated in chloromethyl polystyrene modifications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(Chloromethyl)-2-methylquinoline with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from quinoline precursors. For example, nucleophilic substitution or Friedländer condensation may be employed. Key steps include:
- Precursor selection : Use 2-methylquinoline derivatives with reactive sites for chloromethylation (e.g., via chloromethylation reagents like paraformaldehyde/HCl) .
- Temperature control : Maintain temperatures between 60–80°C to avoid decomposition of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most reliable for characterizing 5-(Chloromethyl)-2-methylquinoline?
- Methodological Answer :
- NMR : H and C NMR (CDCl₃) identify the chloromethyl (–CH₂Cl) and methyl (–CH₃) groups. Key signals: δ ~4.5–5.0 ppm (–CH₂Cl), δ ~2.6 ppm (–CH₃) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl–CH₂ group) .
- FT-IR : Peaks at ~680 cm⁻¹ (C–Cl stretch) and ~2900 cm⁻¹ (C–H stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of 5-(Chloromethyl)-2-methylquinoline derivatives?
- Methodological Answer :
- Systematic review : Follow PRISMA guidelines to aggregate data, assess study heterogeneity, and identify confounding variables (e.g., assay protocols, cell lines) .
- Meta-analysis : Use random-effects models to quantify effect sizes and explore sources of variation (e.g., dose-response relationships) .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with activity trends to resolve contradictions .
Q. What experimental strategies are effective for elucidating the mechanism of action of 5-(Chloromethyl)-2-methylquinoline in anticancer assays?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or topoisomerases using fluorescence-based assays (IC₅₀ determination) .
- Cellular profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated cancer cells .
- Molecular docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., DNA minor groove) .
Q. How can researchers optimize the stability of 5-(Chloromethyl)-2-methylquinoline under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Light sensitivity : Use amber vials and assess photodegradation under UV/visible light (e.g., ICH Q1B guidelines) .
- Data analysis : Apply Arrhenius equation to predict shelf life under standard conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
